molecular formula C42H64N12O11 B1666543 Aclerastide CAS No. 227803-63-6

Aclerastide

Numéro de catalogue: B1666543
Numéro CAS: 227803-63-6
Poids moléculaire: 913.0 g/mol
Clé InChI: RUBMHAHMIJSMHA-LBWFYSSPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aclerastide, also known as NorLeu-3-Angiotensin (1-7), is a synthetic analogue of angiotensin. It has been investigated primarily for its potential in treating diabetic foot ulcers and other wound healing applications. This compound is known for its ability to reduce fibrosis and scarring, making it a promising candidate in regenerative medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aclerastide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide to achieve the required purity levels for clinical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Aclerastide primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the hydrolysis of this compound are its constituent amino acids, including norleucine, tyrosine, isoleucine, histidine, and proline .

Applications De Recherche Scientifique

Diabetic Foot Ulcers

Aclerastide was primarily developed to enhance healing in diabetic foot ulcers. Initial studies indicated that it could promote wound healing by inducing angiogenesis and facilitating the migration of fibroblasts and keratinocytes .

Clinical Trials :

  • Phase II Trial : Involved 77 patients; showed significant differences in healing rates compared to placebo (p < 0.05) for the per-protocol group but not for the intent-to-treat population (p > 0.05) .
  • Phase III Trial : Terminated due to lack of efficacy; this compound did not significantly accelerate wound healing when administered topically once daily for 28 days .

Mechanistic Insights

Research suggests that the failure of this compound in clinical settings may be linked to the upregulation of matrix metalloproteinase-9 (MMP-9), which can negatively impact wound healing .

Data Tables

Study PhaseNumber of ParticipantsResultsSignificance
Phase II77Improved healing (per-protocol)p < 0.05
Phase IIIN/ANo significant improvementp > 0.05

Case Study 1: Efficacy in Wound Healing

A study assessed the effects of this compound on diabetic mice with induced wounds. The treatment did not show accelerated healing compared to controls, indicating a potential limitation in its application for diabetic ulcer treatment .

Case Study 2: MMP-9 Expression

Research demonstrated that this compound treatment led to increased expression of active MMP-9, suggesting that this pathway may hinder its therapeutic effects on wound healing .

Mécanisme D'action

Aclerastide exerts its effects by binding to the Mas receptor, a G protein-coupled receptor. This binding activates several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, which promotes cell survival and proliferation. Additionally, this compound induces the production of reactive oxygen species (ROS) and the activation of matrix metalloproteinase-9 (MMP-9), which play roles in tissue remodeling and wound healing .

Comparaison Avec Des Composés Similaires

    Angiotensin (1-7): The parent compound of Aclerastide, known for its vasodilatory and anti-inflammatory properties.

    NorLeu-3-Angiotensin II: Another angiotensin analogue with similar biological activities.

Uniqueness of this compound: this compound is unique due to its enhanced stability and specific activity in promoting wound healing. Unlike its parent compound, Angiotensin (1-7), this compound has been modified to resist enzymatic degradation, making it more effective in clinical applications .

Activité Biologique

Aclerastide, a peptide analog of angiotensin II, has been investigated primarily for its potential in promoting wound healing, particularly in diabetic foot ulcers (DFUs). This article delves into the biological activity of this compound, examining its mechanisms of action, clinical efficacy, and the challenges faced during trials.

This compound functions as an agonist for the angiotensin 1-7 receptor (Mas), which is implicated in various cellular processes such as:

  • Proliferation of progenitor cells
  • Angiogenesis (formation of new blood vessels)
  • Collagen deposition
  • Re-epithelialization (restoration of the epidermis)

These processes are crucial for effective wound healing, especially in chronic conditions like diabetes where healing is often impaired. This compound's action is mediated through the stimulation of signaling pathways that enhance tissue repair and reduce inflammation .

Phase II Trials

In early studies, this compound demonstrated significant promise:

  • Preclinical Studies : this compound showed superior efficacy compared to Regranex in animal models, leading to faster wound closure and improved healing outcomes .
  • Phase II Clinical Trial : Involving 77 patients, results indicated differences in healing times favoring this compound over placebo (p < 0.05), although these findings were not consistent across all patient groups .

Phase III Trials

Despite early successes, this compound faced substantial challenges:

  • In November 2015, it failed phase III trials due to insufficient efficacy when administered topically once daily for 28 days. This outcome was attributed to the upregulation of matrix metalloproteinase-9 (MMP-9), which hindered healing by degrading extracellular matrix components essential for wound repair .

Impact on MMP-9 Levels

Research has shown that treatment with this compound can lead to increased levels of reactive oxygen species and active MMP-9 in diabetic mice. Elevated MMP-9 is detrimental as it is associated with delayed wound healing in diabetic conditions. The correlation between this compound administration and MMP-9 activity suggests that while this compound aims to promote healing, it may inadvertently exacerbate the very conditions it seeks to improve .

Case Study Overview

Study TypeFindingsReference
PreclinicalThis compound superior to Regranex; accelerated wound closure in diabetic mice
Phase IISignificant improvement in healing times; p < 0.05 compared to placebo
Phase IIIFailed due to lack of efficacy; upregulation of MMP-9 identified as a key factor

Propriétés

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBMHAHMIJSMHA-LBWFYSSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H64N12O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

913.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227803-63-6
Record name Aclerastide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227803636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aclerastide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12631
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aclerastide
Reactant of Route 2
Reactant of Route 2
Aclerastide
Reactant of Route 3
Reactant of Route 3
Aclerastide
Reactant of Route 4
Reactant of Route 4
Aclerastide
Reactant of Route 5
Reactant of Route 5
Aclerastide
Reactant of Route 6
Aclerastide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.